P2X4 Receptor Antagonist Potency: 33-Fold Improvement over Chloro Analog in Identical Human Cell Assay
N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide exhibits an IC50 of 39 nM against human P2X4R, whereas its direct 5-chloro analog (N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide, CAS 717864-60-3) shows an IC50 of 1,290 nM in the same experimental system [1][2]. This represents a 33-fold potency enhancement conferred solely by the bromine substitution.
| Evidence Dimension | P2X4 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 39 nM |
| Comparator Or Baseline | N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide: 1,290 nM |
| Quantified Difference | 33.1-fold more potent |
| Conditions | Human P2X4R stably transfected in human 1321N1 cells; 30 min incubation; Fura-2 AM calcium influx assay |
Why This Matters
Procuring the chloro analog for P2X4-targeted studies would require >30× higher concentrations to achieve equivalent target engagement, potentially introducing off-target effects and confounding experimental interpretation.
- [1] BindingDB. (2023). BDBM50598326 (CHEMBL5206892): IC50 = 39 nM. BindingDB Entry ID: 50016914. PMID: 35660250. View Source
- [2] BindingDB. (n.d.). BDBM50596626 (CHEMBL5175938): IC50 = 1.29E+3 nM. BindingDB Entry ID: 50016704. PMID: 35123298. View Source
